An In-depth Technical Guide to TPI-287: A Brain-Penetrant Microtubule Stabilizing Agent
An In-depth Technical Guide to TPI-287: A Brain-Penetrant Microtubule Stabilizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Neuro-Oncology and Tauopathies
In the landscape of microtubule-targeting agents, the taxane family has long been a cornerstone of cancer chemotherapy. However, their efficacy against central nervous system (CNS) malignancies and neurodegenerative diseases has been hampered by their inability to effectively cross the blood-brain barrier (BBB). TPI-287, a novel, third-generation, synthetic taxane analogue, emerges as a promising solution to this long-standing challenge.[1][2][3] This guide provides a comprehensive technical overview of TPI-287, from its unique chemical architecture to its biological mechanism of action and relevant experimental methodologies. While the initial inquiry specified "TP-2857," extensive database searches yielded no specific information for a compound with that designation. The close lexical similarity and the substantial body of research on "TPI-287" strongly suggest that this is the compound of interest.
TPI-287 belongs to the abeotaxane class and is distinguished by structural modifications to both the taxane side chain and the baccatin ring.[2][4][5] These alterations are designed to circumvent the multidrug resistance (MDR) efflux pumps, such as P-glycoprotein, that are highly expressed at the BBB and in many resistant tumors.[3][5][6] This key feature allows TPI-287 to achieve significant concentrations in the brain, opening up therapeutic possibilities for recurrent glioblastoma, brain metastases, and neurodegenerative "tauopathies" like Alzheimer's disease, where microtubule stability is compromised.[3][5][6]
Chemical Structure and Physicochemical Properties
The unique chemical identity of TPI-287 underpins its pharmacological advantages. Its synthesis originates from naturally occurring taxanes, with strategic modifications to enhance its lipophilicity and ability to evade efflux mechanisms.[2][5]
Chemical Structure of TPI-287
Caption: Figure 1: Chemical Structure of TPI-287.
Physicochemical Data for TPI-287
| Property | Value | Source |
| IUPAC Name | [(1R,2S,5R,7S,11R,12S,15S,17S,18S,19S)-2,12-diacetyloxy-9-ethenyl-17-hydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-14,19,20,20-tetramethyl-4,8,10-trioxapentacyclo[9.7.1.1¹³,¹⁷.0²,⁵.0⁷,¹⁹]icos-13-en-18-yl] benzoate | PubChem[1] |
| Molecular Formula | C₄₆H₆₃NO₁₅ | PubChem[1] |
| Molecular Weight | 870.0 g/mol | PubChem[1] |
| XLogP3-AA | 4.6 | PubChem[1] |
| Solubility | Data not publicly available. Formulated in 15:85 Kolliphor®:ethanol for IV administration.[6] | - |
| pKa | Data not publicly available. | - |
| Melting Point | Data not publicly available. | - |
Mechanism of Action: Stabilizing the Cellular Superhighway
TPI-287 exerts its biological effects through the same fundamental mechanism as other taxanes: the stabilization of microtubules.[1][7] Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.
By binding to the β-tubulin subunit of microtubules, TPI-287 promotes their assembly and inhibits their depolymerization.[7] This disrupts the delicate balance of microtubule dynamics required for the separation of chromosomes during mitosis. The cell, unable to proceed through the G2/M checkpoint, ultimately undergoes apoptosis (programmed cell death).[1][7] In the context of neurodegenerative tauopathies, where the tau protein, a natural microtubule stabilizer, becomes dysfunctional, TPI-287's ability to compensate for this loss of stability is being explored as a therapeutic strategy.[8]
Signaling Pathway of TPI-287-Induced Apoptosis
Caption: Figure 3: Workflow for a turbidimetric tubulin polymerization assay.
Step-by-Step Methodology:
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Reagent Preparation:
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Reconstitute lyophilized, purified tubulin (e.g., bovine brain-derived) in a suitable polymerization buffer like BRB80 (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8) on ice.
-
Prepare a 100 mM stock of GTP in buffer and store in aliquots at -80°C.
-
Prepare a concentrated stock solution of TPI-287 in anhydrous DMSO. Subsequent dilutions should also be made in DMSO. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced artifacts.
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-
Assay Setup:
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In a pre-warmed 96-well plate, add 10 µL of various concentrations of TPI-287 (diluted in polymerization buffer) to triplicate wells.
-
Include wells with 10 µL of buffer containing the same percentage of DMSO as the TPI-287 wells to serve as a vehicle control.
-
Include wells with a known microtubule stabilizer, such as paclitaxel, as a positive control.
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-
Initiation and Measurement:
-
Prepare the final tubulin reaction mixture on ice by adding GTP to the tubulin solution to a final concentration of 1 mM. A typical final tubulin concentration is 1-3 mg/mL.
-
To initiate the reaction, add 90 µL of the cold tubulin/GTP mixture to each well of the 96-well plate.
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Immediately place the plate in a temperature-controlled spectrophotometer pre-set to 37°C.
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Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.
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-
Data Analysis:
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Subtract the baseline absorbance (time 0) from all subsequent readings for each well.
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Plot the change in absorbance versus time for each concentration of TPI-287.
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From these curves, determine the initial rate of polymerization (Vmax) and the maximum polymer mass (Amax).
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Calculate the EC₅₀ value, which is the concentration of TPI-287 that elicits 50% of the maximal polymerization effect.
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Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is commonly used to determine the cytotoxic effects of a compound on cancer cell lines.
Step-by-Step Methodology:
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Cell Plating:
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Harvest and count cells from a logarithmic phase culture. Ensure cell viability is >95% using a method like trypan blue exclusion.
-
Dilute the cells in a complete culture medium to a predetermined optimal density (typically 1,000-100,000 cells/well, depending on the cell line's growth rate).
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Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells with medium only for background control.
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Incubate the plate for 12-24 hours (or until cells have adhered and resumed growth) in a humidified incubator at 37°C with 5% CO₂.
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-
Compound Treatment:
-
Prepare a series of dilutions of TPI-287 in a complete culture medium from a concentrated stock.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of TPI-287. Also, include vehicle control wells.
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Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
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-
Solubilization and Measurement:
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Add 100 µL of a solubilization solution (e.g., acidified isopropanol or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only blank wells from all other readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability versus the log of the TPI-287 concentration and determine the IC₅₀ (the concentration that inhibits cell growth by 50%).
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Conclusion
TPI-287 represents a significant advancement in the design of taxane-based therapeutics. Its ability to penetrate the blood-brain barrier addresses a critical unmet need in the treatment of CNS cancers and holds potential for mitigating neurodegeneration in tauopathies. The information and protocols provided in this guide offer a robust foundation for researchers and drug development professionals seeking to explore the therapeutic utility of this promising compound. Further investigation into its specific physicochemical properties and continued clinical evaluation will be crucial in fully elucidating its therapeutic potential.
References
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Goldlust, S. A., Nabors, L. B., Hsu, S., et al. (2024). Phase 1 trial of TPI 287, a microtubule stabilizing agent, in combination with bevacizumab in adults with recurrent glioblastoma. Neuro-Oncology Advances, 6(1), vdae009. [Link]
-
Fitzgerald, D. P., Emerson, D. L., Qian, Y., et al. (2012). TPI-287, a new taxane family member, reduces the brain metastatic colonization of breast cancer cells. Molecular Cancer Therapeutics, 11(9), 1959–1967. [Link]
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ResearchGate. (n.d.). TPI-287 is a cytotoxic microtubule-stabilizing agent. A, chemical... [Image]. Retrieved from ResearchGate. [Link]
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GlobeNewswire. (2014, November 12). Cortice Biosciences Announces Results From Studies Evaluating Pipeline Candidates TPI 287 and CRT 001 in Preclinical Models of Tauopathies and Alzheimer's Disease. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11564168, Tpi 287. Retrieved February 21, 2026 from [Link].
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ALZFORUM. (2019, December 2). TPI 287. [Link]
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Technology Networks. (2006, April 10). Tapestry Presents Data Supporting the Oral Bioavailability and Antitumor Activity of TPI 287. [Link]
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ClinicalTrials.gov. (n.d.). TPI 287 in Patients With Refractory or Recurrent Neuroblastoma or Medulloblastoma. Retrieved from [Link]
-
Fitzgerald, D. P., Emerson, D. L., Qian, Y., et al. (2012). TPI-287, a new taxane family member, reduces the brain metastatic colonization of breast cancer cells. Molecular Cancer Therapeutics, 11(9), 1959-67. [Link]
-
ClinicalTrials.gov. (n.d.). Phase I/II Bevacizumab Versus Bevacizumab Plus TPI 287 for Recurrent Glioblastoma. Retrieved from [Link]
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Emerson, D. L., Bell, C., Jones, M., et al. (2006). Oral bioavailabity and antitumor activity of TPI 287 a new taxane analog with greater activity than paclitaxel against tumor cells with demonstrated mutant tubulin. Cancer Research, 66(8_Supplement), 493. [Link]
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DigitalCommons@TMC. (2024). Phase 1 Trial of Tpi 287, A Microtubule Stabilizing Agent, In Combination With Bevacizumab In Adults With Recurrent Glioblastoma. [Link]
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MedPath. (2025, June 5). CNS Pharmaceuticals Presents Brain-Penetrating Taxane TPI 287 for Glioblastoma Treatment at 2025 Brain Tumor Summit. [Link]
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Goldlust, S. A., Nabors, L. B., Hsu, S., et al. (2024). Phase 1 trial of TPI 287, a microtubule stabilizing agent, in combination with bevacizumab in adults with recurrent glioblastoma. Neuro-Oncology Advances, 6(1), vdae009. [Link]
-
Sholler, G. S., Ferguson, W., Bergendahl, G., et al. (2016). A Phase 1 Trial of TPI 287 as a Single Agent and in Combination With Temozolomide in Patients with Refractory or Recurrent Neuroblastoma or Medulloblastoma. Pediatric Blood & Cancer, 63(1), 39-46. [Link]
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Alzheimer's News Today. (2018, April 16). TPI 287. [Link]
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MDPI. (2025, August 7). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. [Link]
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ClinicalTrials.gov. (2007, October 15). Study of TPI 287 Administered Every 21 Days in Patients With Advanced Malignancies. [Link]
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ClinicalTrials.gov. (n.d.). Randomized Efficacy Study of TPI 287 to Treat Primary Refractory or Early Relapsed Neuroblastoma. Retrieved from [Link]
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Luke, J. J., D'Angelo, S. P., et al. (2016). A phase I study of TPI 287 in combination with temozolomide for patients with metastatic melanoma. Melanoma Research, 26(6), 604–608. [Link]
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ClinicalTrials.gov. (n.d.). TPI 287 in Patients With Refractory or Recurrent Neuroblastoma or Medulloblastoma. Retrieved from [Link]
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ClinicalTrials.gov. (n.d.). TPI 287 in Breast Cancer Metastatic to the Brain. Retrieved from [Link]
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